

An In-depth Technical Guide to the Cdc7 Inhibitor TAK-931 (Simurosertib)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective Cell Division Cycle 7 (Cdc7) kinase inhibitor, TAK-931 (Simurosertib). This document details its chemical structure, synthesis, mechanism of action, and biological activity, supported by quantitative data and experimental protocols.

Chemical Structure and Properties

TAK-931, with the chemical name 2-((2S)-1-azabicyclo[2.2.2]oct-2-yl)-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate, is a small molecule inhibitor of Cdc7 kinase. [1] Its chemical formula is $C_{17}H_{19}N_5OS$, and it has a molecular weight of 341.43 g/mol .[2]

Chemical Structure of TAK-931:

A visual representation of the chemical structure of TAK-931 can be found in the referenced literature.[1][3]

Synthesis Pathway

The synthesis of TAK-931 involves a multi-step process culminating in the formation of the thieno[3,2-d]pyrimidinone core coupled with a quinuclidine moiety.[4][5] A general outline of the synthesis is as follows:

Foundational & Exploratory

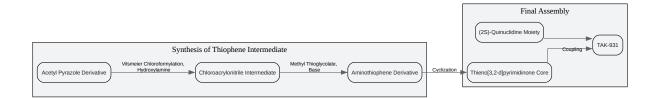




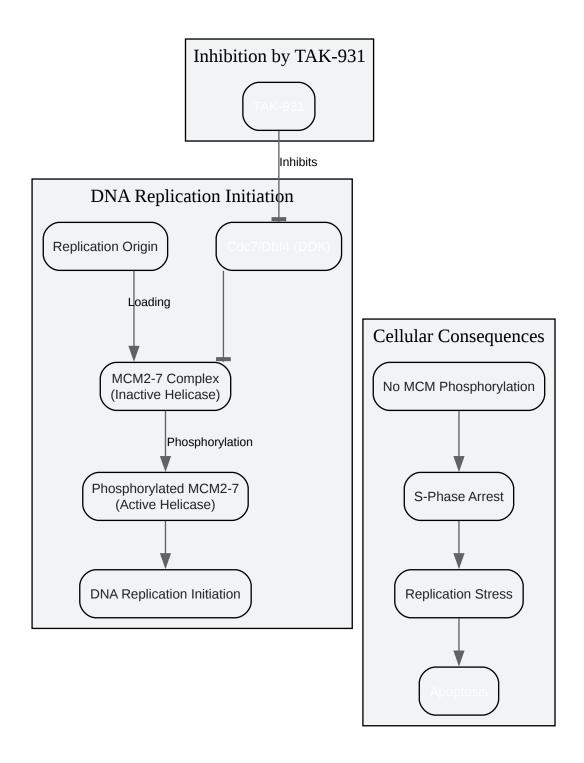
- Formation of the Thiophene Ring: The synthesis commences with a Vilsmeier chloroformylation of an acetyl pyrazole derivative, which is then reacted with hydroxylamine to yield a chloroacrylonitrile intermediate. This intermediate subsequently reacts with methyl thioglycolate under basic conditions to form the aminothiophene derivative.[6]
- Construction of the Thieno[3,2-d]pyrimidinone Core: The aminothiophene derivative undergoes cyclization to form the core heterocyclic structure of TAK-931.
- Coupling with the Quinuclidine Moiety: The final key step involves the coupling of the thieno[3,2-d]pyrimidinone core with the (2S)-1-azabicyclo[2.2.2]oct-2-yl (quinuclidine) moiety to yield the final product, TAK-931.[4][5]

A more detailed, step-by-step synthesis scheme can be found in the supplementary materials of the referenced publications.[4][7]









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